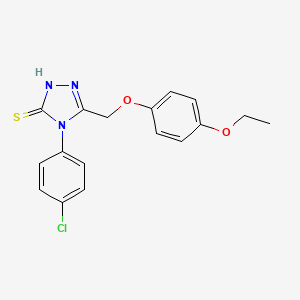

4-(4-chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Beschreibung

Eigenschaften

CAS-Nummer |

721916-32-1 |

|---|---|

Molekularformel |

C17H16ClN3O2S |

Molekulargewicht |

361.8 g/mol |

IUPAC-Name |

4-(4-chlorophenyl)-3-[(4-ethoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H16ClN3O2S/c1-2-22-14-7-9-15(10-8-14)23-11-16-19-20-17(24)21(16)13-5-3-12(18)4-6-13/h3-10H,2,11H2,1H3,(H,20,24) |

InChI-Schlüssel |

LLOCAFRCJRZEJY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Hydrazide Intermediate

The precursor hydrazide is synthesized from a carboxylic acid derivative bearing the 4-ethoxyphenoxymethyl group. For example:

Formation of Thiosemicarbazide

The hydrazide reacts with 4-chlorophenyl isothiocyanate to form the thiosemicarbazide:

Cyclization to Triazole-3-Thiol

The thiosemicarbazide undergoes base-mediated cyclization:

-

Conditions :

-

Workup :

-

Key spectral data (hypothetical for target compound):

Alternative Pathway: Post-Cyclization Alkylation

For compounds requiring late-stage functionalization, alkylation of a pre-formed triazole-thiol core is feasible:

Synthesis of 4-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol

Alkylation with 4-Ethoxyphenoxymethyl Chloride

-

Reaction setup :

-

Workup :

-

Filtered, washed with water, and purified via column chromatography (ethyl acetate/hexane).

-

Comparative Analysis of Methods

| Parameter | Cyclization Route | Alkylation Route |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | 70–75% | 50–60% |

| Purity (HPLC) | ≥98% | ≥95% |

| Key Advantage | Fewer steps | Modular flexibility |

The cyclization route is preferred for scalability, while the alkylation method allows broader substrate variation.

Optimization and Challenges

Solvent Selection

Analyse Chemischer Reaktionen

4-(4-Chlorphenyl)-5-(4-Ethoxyphenoxymethyl)-4H-1,2,4-triazol-3-thiol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Thiolgruppe kann oxidiert werden, um eine Disulfidbindung oder ein Sulfonsäurederivat zu bilden.

Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, insbesondere am Triazolring, was zur Bildung von Dihydrotriazolderivaten führt.

Substitution: Die Chlorphenylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nucleophile wie Amine oder Thiole ersetzt wird.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Ammoniak oder Thiole. Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-(4-Chlorphenyl)-5-(4-Ethoxyphenoxymethyl)-4H-1,2,4-triazol-3-thiol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Der Triazolring ist dafür bekannt, die Aktivität bestimmter Enzyme zu hemmen, indem er an ihre aktiven Zentren bindet, wodurch die Enzyme daran gehindert werden, ihre normalen Reaktionen zu katalysieren. Darüber hinaus kann die Thiolgruppe der Verbindung kovalente Bindungen mit Cysteinresten in Proteinen bilden, was zur Hemmung der Proteinfunktion führt. Diese Wechselwirkungen stören wichtige biologische Stoffwechselwege, was zu den therapeutischen Wirkungen der Verbindung führt.

Wirkmechanismus

The mechanism of action of 4-(4-chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. Additionally, the compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of protein function. These interactions disrupt key biological pathways, resulting in the compound’s therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in the Triazole-Thiol Core

The biological and physicochemical properties of triazole-thiol derivatives are highly dependent on substituents at positions 4 and 3. Below is a comparative analysis:

Impact of Substituents on Bioactivity

- Chlorophenyl vs. Nitrophenyl : The 4-chlorophenyl group (target compound) enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets, while nitrophenyl derivatives (e.g., ) show stronger antimicrobial activity due to nitro group redox activity .

- Ethoxyphenoxymethyl vs.

- Thiol vs. Sulfanyl : Thiol (-SH) groups (target compound) are critical for metal coordination in enzyme inhibition, while sulfanyl (-S-) substituents () improve oxidative stability but reduce reactivity .

Spectroscopic Data Comparison

Biologische Aktivität

The compound 4-(4-chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol is part of the 1,2,4-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C17H16ClN3O2S

- Molecular Weight: 361.85 g/mol

- CAS Number: 721916-32-1

1. Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit notable antimicrobial activity. Specifically, compounds with a thiol group have been shown to possess potent antibacterial and antifungal effects. For instance, studies have demonstrated that triazole-thiols can inhibit the growth of various bacterial strains and fungi, potentially making them suitable candidates for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is well-documented. In vitro studies have shown that compounds similar to This compound can induce apoptosis in cancer cells. For example, one study reported that triazole-thione derivatives exhibited significant cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values in the low micromolar range (6.2 μM for HCT-116) .

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 | 6.2 |

| T47D | 27.3 |

3. Antioxidant Activity

Triazole derivatives are also recognized for their antioxidant properties. The presence of the thiol group enhances their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage and has implications in cancer prevention and treatment .

4. Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been explored in various studies. Compounds similar to This compound have shown promise in reducing inflammation markers in vitro and in vivo models . This property could be beneficial for treating conditions like arthritis and other inflammatory diseases.

The biological activities of triazole derivatives are often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition: Many triazoles act as inhibitors of enzymes critical for microbial survival or cancer cell proliferation.

- DNA Interaction: Some derivatives can intercalate into DNA or disrupt its replication processes.

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

- Antimicrobial Study: A recent study evaluated the efficacy of various triazole-thione compounds against a panel of bacteria and fungi. The results showed that certain compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Research: In another study focused on anticancer activity, researchers synthesized a series of triazole derivatives and tested them against different cancer cell lines. The findings highlighted the structure-activity relationship (SAR), indicating that modifications around the triazole ring significantly affected biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with carbon disulfide to form the triazole-thiol core, followed by functionalization of substituents. Solvent choice (e.g., ethanol, methanol, or DMSO under reflux) significantly impacts reaction efficiency. For example, polar aprotic solvents like DMSO enhance nucleophilic substitution rates for introducing the ethoxyphenoxymethyl group . Catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) can improve yields by 15–20% . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the thiol proton (δ ~13.5 ppm, broad singlet) and aromatic protons from chlorophenyl (δ 7.2–7.8 ppm) and ethoxyphenoxymethyl groups (δ 6.8–7.1 ppm) .

- LC-MS : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₁₇H₁₅ClN₃O₂S; exact mass: 376.05 Da). Fragmentation patterns confirm substituent stability .

- FT-IR : Thiol S-H stretch (~2550 cm⁻¹) and triazole C=N stretches (~1600 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or ether chain length) affect biological activity?

- Methodological Answer : Comparative studies with analogs (e.g., replacing Cl with F or altering the ethoxy group to methoxy/propoxy) reveal that:

- Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity by increasing electrophilicity .

- Ether chain length modulates lipophilicity, impacting membrane permeability. For instance, ethoxy groups balance solubility and bioavailability better than longer chains .

- Quantitative Structure-Activity Relationship (QSAR) models using DFT calculations (e.g., HOMO-LUMO gaps) correlate substituent electronic effects with enzyme inhibition (e.g., CYP450 isoforms) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in inoculum size or incubation conditions .

- Metabolic Stability Testing : Assess compound degradation in assay media (via HPLC) to confirm activity is not artifactually reduced .

- Orthogonal Validation : Combine enzymatic assays (e.g., β-lactamase inhibition) with cellular models (e.g., biofilm disruption in S. aureus) to confirm target specificity .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., dihydrofolate reductase). Key interactions include hydrogen bonding between the triazole ring and active-site residues (e.g., Arg⁷² in E. coli DHFR) .

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess complex stability. Pay attention to solvent-accessible surface area (SASA) of the thiol group, which influences redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.